butyl prop-2-enoate; methyl 2-methylprop-2-enoate
Overview
Description
Butyl prop-2-enoate: and methyl 2-methylprop-2-enoate are organic compounds that belong to the ester family. These compounds are commonly used in the production of polymers and copolymers, which are essential in various industrial applications. They are known for their ability to undergo polymerization reactions, making them valuable in the manufacturing of plastics, resins, and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Butyl prop-2-enoate
Esterification: This compound can be synthesized through the esterification of prop-2-enoic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Transesterification: Another method involves the transesterification of methyl prop-2-enoate with butanol, using a base catalyst like sodium methoxide.
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Methyl 2-methylprop-2-enoate
Esterification: This compound is commonly prepared by esterifying 2-methylprop-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is conducted under reflux to achieve high yields.
Transesterification: Similar to butyl prop-2-enoate, methyl 2-methylprop-2-enoate can also be synthesized via transesterification of ethyl 2-methylprop-2-enoate with methanol.
Industrial Production Methods
Continuous Process: In industrial settings, these esters are often produced using continuous esterification processes. This involves the continuous feeding of reactants and removal of products, which enhances efficiency and yield.
Catalytic Distillation: This method combines reaction and separation in a single unit, allowing for the efficient production of high-purity esters.
Chemical Reactions Analysis
Types of Reactions
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Polymerization
- Both butyl prop-2-enoate and methyl 2-methylprop-2-enoate undergo free radical polymerization to form homopolymers and copolymers. This reaction is initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile.
Conditions: The polymerization is typically carried out at elevated temperatures (60-80°C) in the presence of a solvent like toluene or ethyl acetate.
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Hydrolysis
- These esters can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Conditions: Acidic hydrolysis is performed using dilute hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products
Polymerization: The major products are polymers and copolymers used in coatings, adhesives, and plastics.
Hydrolysis: The products are prop-2-enoic acid and butanol for butyl prop-2-enoate, and 2-methylprop-2-enoic acid and methanol for methyl 2-methylprop-2-enoate.
Scientific Research Applications
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Chemistry
- These esters are used as monomers in the synthesis of various polymers and copolymers. They are also employed as intermediates in organic synthesis.
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Biology
- In biological research, these compounds are used to study the effects of esters on cellular processes and enzyme activities.
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Medicine
- Methyl 2-methylprop-2-enoate is used in the formulation of certain pharmaceutical products due to its ability to form biocompatible polymers.
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Industry
- Butyl prop-2-enoate is widely used in the production of coatings, adhesives, and sealants. Methyl 2-methylprop-2-enoate is utilized in the manufacture of resins and plastics.
Mechanism of Action
Polymerization: The polymerization of these esters involves the formation of free radicals, which initiate the chain reaction leading to the formation of polymers. The double bonds in the esters react with the free radicals, resulting in the propagation of the polymer chain.
Hydrolysis: The hydrolysis mechanism involves the nucleophilic attack of water (or hydroxide ions) on the carbonyl carbon of the ester, leading to the formation of the corresponding carboxylic acid and alcohol.
Comparison with Similar Compounds
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Similar Compounds
Ethyl prop-2-enoate: Similar to butyl prop-2-enoate but with an ethyl group instead of a butyl group.
Methyl prop-2-enoate: Similar to methyl 2-methylprop-2-enoate but without the methyl substitution on the double bond.
Butyl methacrylate: Similar to butyl prop-2-enoate but with a methyl group on the alpha carbon.
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Uniqueness
Butyl prop-2-enoate: Offers better flexibility and adhesion properties in coatings compared to ethyl prop-2-enoate.
Methyl 2-methylprop-2-enoate: Provides higher thermal stability and resistance to UV degradation compared to methyl prop-2-enoate.
Properties
CAS No. |
25852-37-3 |
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Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
butyl prop-2-enoate;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H12O2.C5H8O2/c1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3/h4H,2-3,5-6H2,1H3;1H2,2-3H3 |
InChI Key |
AHVOFPQVUVXHNL-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C=C.CC(=C)C(=O)OC |
Canonical SMILES |
CCCCOC(=O)C=C.CC(=C)C(=O)OC |
Synonyms |
utyl acrylate-methyl methacrylate copolymer Dakril 4B Dakril-4B methyl methacrylate-butyl acrylate copolyme |
Origin of Product |
United States |
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